molecular formula C21H18N4OS B3613018 2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B3613018
M. Wt: 374.5 g/mol
InChI Key: SOYFSQDPACRCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which gives it a range of potential biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. This may be due to the compound's ability to interfere with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer activity, this compound has also been studied for its potential effects on a range of other biochemical and physiological processes. For example, some studies have suggested that this compound may have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its high potency and specificity. This makes it a valuable tool for studying the effects of specific signaling pathways and cellular processes. However, one limitation of this compound is its relatively complex synthesis process, which may limit its availability and increase the cost of experiments.

Future Directions

There are several potential future directions for research on 2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide. One promising area of research is the development of this compound as a cancer treatment, either alone or in combination with other drugs. Other potential future directions include studying the compound's effects on other diseases and conditions, as well as further elucidating its mechanism of action and potential side effects.

Scientific Research Applications

2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as an anti-cancer agent. Several studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-3-14-8-10-15(11-9-14)19-12-17(16-6-4-5-7-18(16)22-19)20(26)23-21-25-24-13(2)27-21/h4-12H,3H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFSQDPACRCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
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2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide
Reactant of Route 6
2-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-quinolinecarboxamide

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